N-Isopropylcyclohepta[b]pyrrol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropylcyclohepta[b]pyrrol-2-amine is a heterocyclic compound that features a pyrrole ring fused with a cycloheptane ring. This compound is part of a broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylcyclohepta[b]pyrrol-2-amine typically involves multicomponent reactions (MCRs) that are efficient and environmentally friendly. One common method involves the reaction of primary amines with enoliable ketones in the presence of molecular sieves and toluene at elevated temperatures . Another approach includes the use of organocatalysts to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of metal-free multicomponent reactions is favored due to their simplicity and high yield . These methods are designed to minimize the use of hazardous solvents and reduce the number of synthetic steps, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isopropylcyclohepta[b]pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
N-Isopropylcyclohepta[b]pyrrol-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Isopropylcyclohepta[b]pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolone Derivatives: Known for their antimicrobial and anticancer activities.
Pyrrolidinone Derivatives: Exhibits anti-inflammatory and antidepressant properties.
Uniqueness
N-Isopropylcyclohepta[b]pyrrol-2-amine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
173030-10-9 |
---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
N-propan-2-ylcyclohepta[b]pyrrol-2-amine |
InChI |
InChI=1S/C12H14N2/c1-9(2)13-12-8-10-6-4-3-5-7-11(10)14-12/h3-9H,1-2H3,(H,13,14) |
InChI-Schlüssel |
LIBWTCAGJBLBKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC2=CC=CC=CC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.